5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine
Description
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the field of chemistry. Among these, nitrogen-containing heterocycles are of paramount importance, with the 1,2,4-triazole (B32235) ring system being a particularly noteworthy scaffold. 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine, with its unique arrangement of a bromine atom, a methyl group, and an amine group on the triazole core, represents a valuable building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a wide array of chemical transformations, making it a target of interest for synthetic chemists.
The 1,2,4-triazole nucleus is a five-membered ring containing three nitrogen atoms and two carbon atoms. nih.gov This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique chemical properties. nih.gov The presence of multiple nitrogen atoms imparts a range of characteristics, including the ability to participate in hydrogen bonding and coordination with metal ions. wikipedia.org
Derivatives of 1,2,4-triazole exhibit an extensive spectrum of biological activities, which has been a major driver for research in this area. ijpsr.com These activities include antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. nih.govnih.govresearchgate.net The unique structure of the triazole ring allows it to interact with various biological targets, leading to these diverse pharmacological effects. nih.gov A significant number of clinically used drugs incorporate the 1,2,4-triazole scaffold, highlighting its importance in drug discovery and development. nih.govguidechem.com
Beyond pharmaceuticals, 1,2,4-triazoles are utilized in agriculture as fungicides and herbicides and in materials science for the development of corrosion inhibitors and energetic materials. ijsr.netmdpi.com The stability of the triazole ring and the versatility of its derivatives make it a valuable component in the design of functional materials. ijsr.net
The introduction of a bromine atom onto the 1,2,4-triazole ring, as seen in this compound, significantly influences the compound's reactivity and potential applications. Halogen atoms, particularly bromine, are versatile functional groups in organic synthesis. They can act as leaving groups in nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for forming carbon-carbon bonds. mdpi.com
The structural diversity of brominated 1,2,4-triazoles is vast, with the bromine atom potentially located at different positions on the triazole ring. Furthermore, the other positions on the ring can be substituted with a wide variety of functional groups, leading to a large library of compounds with distinct properties. For instance, the presence of an amino group, as in the title compound, provides a site for further derivatization through reactions such as acylation or alkylation.
Theoretical and physical studies have been conducted on various bromo-1,2,4-triazole tautomers, such as 3-bromo-1H-1,2,4-triazole and 3-bromo-4H-1,2,4-triazole, to understand their relative stabilities. ijsr.netresearchgate.net This fundamental knowledge is crucial for predicting the behavior of more complex derivatives in chemical reactions.
The synthesis of the 1,2,4-triazole ring system has a long history, with the first description of triazole derivatives dating back to the late 19th century. ijsr.net Over the decades, numerous synthetic methods have been developed to construct this important heterocyclic core. Classical methods often involve the cyclization of precursors containing the necessary nitrogen and carbon atoms. For example, the Pellizzari reaction and the Einhorn–Brunner reaction are well-established methods for synthesizing 1,2,4-triazoles. wikipedia.org Another common approach involves the reaction of carboxylic acid hydrazides with various reagents. ijsr.net
In recent years, there has been a significant focus on developing more efficient and versatile synthetic routes. Modern synthetic methodologies often employ metal catalysis to achieve high yields and regioselectivity. organic-chemistry.org Copper-catalyzed reactions, for instance, have been widely used for the synthesis of substituted 1,2,4-triazoles. nih.govfrontiersin.org These methods often allow for the construction of the triazole ring from readily available starting materials under mild reaction conditions.
The functionalization of pre-formed 1,2,4-triazole rings is another important aspect of their chemistry. Due to the electron-deficient nature of the carbon atoms in the ring, they are susceptible to nucleophilic attack. guidechem.com Conversely, the nitrogen atoms are nucleophilic and can undergo electrophilic substitution. guidechem.com This dual reactivity allows for a wide range of modifications to the triazole scaffold, enabling the synthesis of a diverse array of derivatives. The development of one-pot and multicomponent reactions has further streamlined the synthesis of highly functionalized 1,2,4-triazoles. organic-chemistry.org
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4/c1-8-2(4)6-7-3(8)5/h1H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCRLKYFHNEDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 4 Methyl 4h 1,2,4 Triazol 3 Amine and Its Analogous Structures
Direct Synthetic Approaches to the 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine Core
Direct synthetic routes to this compound are centered on two primary strategies: the introduction of a bromine atom onto a pre-existing 4-methyl-4H-1,2,4-triazol-3-amine scaffold and the construction of the triazole ring with the desired substituents already in place.
Bromination Strategies for 1-Methyl-1,2,4-triazole Precursors
The direct bromination of 1,2,4-triazole (B32235) derivatives is a common method for introducing a bromine atom onto the heterocyclic ring. Electrophilic brominating agents are typically employed for this purpose. One of the most widely used reagents for such transformations is N-bromosuccinimide (NBS). missouri.eduwikipedia.orgnumberanalytics.com The reactivity of the triazole ring towards electrophilic substitution is influenced by the substituents already present. In the case of 4-methyl-4H-1,2,4-triazol-3-amine, the amino group at the 3-position is an activating group, which can direct the electrophilic attack.
The reaction conditions for bromination with NBS can vary, but it is often carried out in a suitable solvent, and sometimes in the presence of a radical initiator like azobisisobutyronitrile (AAIBN) or under UV irradiation, particularly for allylic or benzylic brominations. wikipedia.org For the bromination of heterocyclic rings, the reaction mechanism can proceed through an electrophilic aromatic substitution-like pathway. missouri.edu The regioselectivity of the bromination is a key consideration, and in the case of substituted 1,2,4-triazoles, a mixture of products can sometimes be obtained. researchgate.net
While specific literature detailing the direct bromination of 4-methyl-4H-1,2,4-triazol-3-amine to yield the 5-bromo derivative is not extensively available, the general principles of electrophilic halogenation of triazoles suggest that this would be a plausible synthetic route. researchgate.netarkat-usa.org The choice of solvent and reaction temperature can be critical in controlling the outcome of the reaction and minimizing the formation of side products.
Cyclization Reactions for the Formation of the Triazole Ring with Bromo- and Methyl Substituents
An alternative to the direct bromination of a pre-formed triazole is the construction of the triazole ring from acyclic precursors that already contain the necessary bromo and methyl functionalities. A common and versatile method for the synthesis of 1,2,4-triazoles is the cyclization of thiosemicarbazide (B42300) derivatives. mdpi.comresearchgate.netresearchgate.net This approach allows for the introduction of a wide variety of substituents onto the triazole core.
The general strategy involves the reaction of a substituted thiosemicarbazide with a suitable cyclizing agent. For the synthesis of this compound, a potential precursor would be an N-methylated thiosemicarbazide derivative. The bromine atom could be introduced either in the starting materials or during the cyclization step. For instance, the cyclization of acyl thiosemicarbazides in an alkaline medium is a known method for producing 1,2,4-triazole derivatives. missouri.edu
Another approach involves the oxidative cyclization of thiosemicarbazones. researchgate.net While specific examples leading to the target compound are not readily found in the literature, the general applicability of these methods suggests their potential in the synthesis of this compound. The choice of starting materials and reaction conditions would be crucial in directing the cyclization to yield the desired product.
Synthesis of Related Substituted 4H-1,2,4-Triazol-3-amine Derivatives with Bromine Functionality
The synthesis of analogs of this compound, particularly those where the bromine is part of a substituent on the triazole ring, is well-documented. These multi-step synthetic routes provide valuable insights into the chemistry of brominated triazoles.
Multi-step Synthetic Routes for Analogous Structures, e.g., 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
A notable example of the synthesis of related structures is the preparation of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. mdpi.comcas.cz These compounds are typically synthesized in a three-step process starting from substituted anilines. mdpi.com
The synthetic sequence generally begins with the conversion of a substituted aniline (B41778) to the corresponding substituted phenyl urea. This is followed by refluxing with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to yield a substituted phenyl semicarbazide (B1199961). mdpi.com In the final step, the semicarbazide is treated with 3-bromobenzonitrile (B1265711) in a solvent such as n-butanol, with the addition of a base like potassium carbonate, to afford the desired 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine. mdpi.com
The following table summarizes the key steps and reagents used in this multi-step synthesis:
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | Substituted anilines | NaCNO, AcOH, 25 °C, 30 min | Substituted phenyl urea |
| 2 | Substituted phenyl urea | NH₂NH₂·H₂O, C₂H₅OH, 80 °C, 24 h | Substituted phenyl semicarbazide |
| 3 | Substituted phenyl semicarbazide | 3-bromobenzonitrile, n-Butanol, K₂CO₃, 120 °C, 8–10 h | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine |
This multi-step approach offers a high degree of flexibility, allowing for the synthesis of a diverse library of analogs by varying the substituents on the starting aniline.
Condensation and Cyclization Protocols for Diverse Triazole Ring Architectures
A variety of condensation and cyclization protocols are employed in the synthesis of diverse 1,2,4-triazole ring architectures. frontiersin.orgorganic-chemistry.org These methods often involve the reaction of hydrazides or their derivatives with compounds containing a carbon-nitrogen triple bond or a carbonyl group.
For instance, the reaction of hydrazides with isothiocyanates can lead to the formation of thiosemicarbazides, which can then be cyclized to form 1,2,4-triazole-3-thiols. mdpi.com These thiols can serve as versatile intermediates for further functionalization. Another approach is the reaction of amidrazones with various electrophiles, which can lead to the formation of a wide range of substituted 1,2,4-triazoles.
The cyclization of thiosemicarbazide derivatives in the presence of a base is a common method for the synthesis of 4-amino-1,2,4-triazole-3-thiols. zsmu.edu.ua These compounds can then be further modified, for example, through condensation reactions with aldehydes to form Schiff bases. The following table provides an overview of some common cyclization precursors and the resulting triazole derivatives.
| Precursor | Reagents/Conditions | Product |
| Acyl thiosemicarbazides | Alkaline medium | 1,2,4-Triazole derivatives |
| Thiosemicarbazones | Oxidative conditions | 1,2,4-Triazole derivatives |
| Hydrazides and isothiocyanates | Base-catalyzed cyclization | 1,2,4-Triazole-3-thiols |
| Amidrazones | Electrophiles | Substituted 1,2,4-triazoles |
These methods highlight the versatility of condensation and cyclization reactions in building complex triazole-based molecules.
Advanced Techniques in Brominated Triazole Synthesis
While classical synthetic methods remain prevalent, more advanced techniques are emerging for the synthesis of brominated triazoles. These methods often focus on improving efficiency, selectivity, and functional group tolerance. One such area of development is the use of transition metal-catalyzed cross-coupling reactions. For example, the Buchwald-Hartwig amination has been successfully applied to the synthesis of 5-(het)arylamino-1,2,3-triazoles from 5-halo-1,2,3-triazoles. nih.gov Although this example pertains to 1,2,3-triazoles, the principle could potentially be extended to 1,2,4-triazole systems.
Another advanced approach involves the use of novel catalytic systems for bromination reactions. While NBS is a common reagent, the development of more selective and milder brominating systems is an active area of research. organic-chemistry.org Furthermore, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of some triazole derivatives. nih.gov These advanced techniques hold promise for the more efficient and controlled synthesis of complex brominated triazoles in the future.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including 1,2,4-triazoles. rsc.orgnih.govijsdr.org This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, often from hours to minutes, and improved product yields. nih.govijsdr.org The principles of green chemistry are also supported by this technique, which frequently allows for solvent-free reactions or the use of environmentally benign solvents. ijsdr.org
In the context of synthesizing substituted 1,2,4-triazoles, microwave irradiation can be effectively applied to the cyclization step. For instance, the synthesis of 4-amino-5-substituted-aryl-3-mercapto-(4H)-1,2,4-triazoles has been successfully achieved under microwave conditions, demonstrating the versatility of this approach for creating functionalized triazole rings. asianpubs.org Similarly, various 1,2,4-triazole derivatives, including those with amino groups, have been synthesized efficiently using microwave assistance. pnrjournal.commdpi.com A comparative study showed that microwave irradiation completed the synthesis of certain 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives in 10–25 minutes with up to a 97% yield, whereas conventional heating required 290 minutes for a 78% yield. nih.gov
While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the cited literature, the general methodologies for analogous structures suggest a viable synthetic route. Such a route could involve the microwave-assisted cyclization of a substituted thiosemicarbazide precursor, followed by methylation and bromination steps, which could also potentially be accelerated by microwave heating. The efficiency of microwave-assisted synthesis is highlighted in the preparation of various triazole derivatives, indicating its potential for the target compound. researchgate.netnih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a 1,2,4-Triazole Derivative
| Synthesis Method | Reaction Time | Yield (%) |
| Conventional Heating | 290 minutes | 78 |
| Microwave Irradiation | 10-25 minutes | 97 |
Data adapted from a study on 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives. nih.gov
Regioselective Synthesis and Functionalization Strategies for 1,2,4-Triazoles
Regioselectivity is a critical aspect of the synthesis of substituted 1,2,4-triazoles, as the triazole ring can be functionalized at different positions. acs.org The choice of synthetic route and reaction conditions determines the final arrangement of substituents. A general and practical method for synthesizing 1,5-disubstituted-1,2,4-triazoles involves the reaction of oxamide-derived amidine reagents with hydrazine hydrochloride salts under mild conditions. acs.orgorganic-chemistry.org This approach offers complete regioselectivity and avoids the formation of major byproducts. organic-chemistry.org
The functionalization of the 1,2,4-triazole ring can be achieved through various strategies. For instance, a deamination annulation strategy provides a practical, base-mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from nitriles and hydrazines in good to excellent yields. rsc.org This method tolerates a range of functional groups, making it a versatile tool for creating diverse triazole derivatives. rsc.org Another approach involves the [3+2] cycloaddition of nitrile imines with nitriles, which has been successfully used for the regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles. mdpi.com
For the synthesis of this compound, a regioselective strategy would be essential to ensure the correct placement of the bromo, methyl, and amino groups. This could involve the initial synthesis of a 4-methyl-4H-1,2,4-triazol-3-amine precursor, followed by regioselective bromination at the 5-position. The synthesis of the initial triazole core can be achieved through the cyclization of appropriate precursors, such as aminoguanidine (B1677879) with a suitable carboxylic acid derivative. mdpi.com The subsequent functionalization steps must be carefully controlled to achieve the desired isomer.
Optimization of Reaction Conditions and Yield for Brominated Triazolamines
The optimization of reaction conditions is crucial for maximizing the yield and purity of brominated triazolamines. Key parameters that are often varied include the choice of brominating agent, solvent, temperature, and reaction time. The introduction of a bromine atom into a triazole ring can activate the heterocyclic system for further reactions. scientific.net
Direct bromination of a triazole ring can be achieved using elemental bromine. For example, the reaction of 1-H-1,2,4-triazole with bromine in water can yield 3,5-dibromo-1-H-1,2,4-triazole. researchgate.net The temperature and reaction time are critical parameters to control in this type of reaction to minimize the formation of side products. The choice of solvent can also significantly impact the outcome of the reaction.
For the synthesis of this compound, the optimization would likely focus on the bromination of a 4-methyl-4H-1,2,4-triazol-3-amine precursor. Different brominating agents, such as N-bromosuccinimide (NBS) in addition to elemental bromine, could be explored. The reaction conditions would need to be carefully controlled to ensure selective bromination at the C5 position. The presence of the amino and methyl groups on the triazole ring will influence its reactivity towards electrophilic bromination.
Table 2: Illustrative Optimization of a Bromination Reaction
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Br₂ | H₂O | 40-42 | 1.5 | 74 |
| 2 | NBS | CCl₄ | Reflux | 2 | Variable |
| 3 | Br₂ | Acetic Acid | 25 | 4 | Variable |
This table presents hypothetical data based on general bromination procedures for triazoles to illustrate the parameters that would be optimized. researchgate.netliberty.edu
Purification and Isolation Techniques for Synthesized Brominated Triazole Compounds
The purification and isolation of the final brominated triazole compound are critical steps to ensure a high degree of purity. Common techniques employed for the purification of triazole derivatives include recrystallization, column chromatography, and acid-base extraction. mdpi.commdpi.com
Recrystallization is a widely used method for purifying solid organic compounds. scientific.net The choice of solvent is crucial for effective purification. The crude product is dissolved in a hot solvent in which it is soluble, and then the solution is cooled to allow the pure compound to crystallize, leaving impurities in the mother liquor. For brominated triazoles, solvents like ethanol are often used for recrystallization. scientific.netresearchgate.net
Column chromatography is another powerful technique for separating and purifying compounds from a mixture. mdpi.com The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. For triazole derivatives, solvent systems such as chloroform/ethyl acetate (B1210297) are often employed. mdpi.com
A specific method for purifying triazoles involves the formation of an alkali metal salt. google.com In this process, a crude triazole is treated with a base, such as sodium hydroxide, to form a salt, which can then be isolated as a solid from a slurry. The purified salt can then be neutralized to regenerate the pure triazole. google.com This technique can be particularly useful for separating the desired triazole from non-acidic impurities.
For this compound, a combination of these techniques may be necessary to achieve high purity. After the synthesis, the crude product could be subjected to an initial purification by recrystallization. If further purification is required, column chromatography would be a suitable next step. The basicity of the amino group and the acidic nature of the triazole N-H (in the absence of the 4-methyl group) allow for potential acid-base extraction strategies as well.
Chemical Reactivity and Derivatization Strategies for 5 Bromo 4 Methyl 4h 1,2,4 Triazol 3 Amine
Nucleophilic Substitution Reactions Involving the Bromine Center
The bromine atom at the 5-position of the triazole ring is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups.
The bromine atom on the 1,2,4-triazole (B32235) ring can be displaced by various nucleophiles, such as amines and thiols. This reactivity is a key feature in the synthesis of diverse 1,2,4-triazole derivatives. For instance, the reaction of 3-amino-1,2,4-triazole with different electrophiles under varying conditions can lead to substitution at multiple sites, highlighting the polyfunctional nucleophilic nature of the aminotriazole core. researchgate.net The specific outcome of these reactions is influenced by the nature of the electrophile and the reaction conditions employed. researchgate.net
In reactions with thiols, the sulfur nucleophile attacks the carbon bearing the bromine atom, leading to the formation of a new carbon-sulfur bond and displacement of the bromide ion. This process is a common strategy for the synthesis of 3-alkylthio-1,2,4-triazoles. zsmu.edu.ua The resulting thioether derivatives are valuable intermediates for further chemical transformations.
Similarly, amines can act as nucleophiles, displacing the bromine to form N-substituted-5-amino-4-methyl-4H-1,2,4-triazol-3-amine derivatives. The success of this substitution is dependent on the nucleophilicity of the amine. While aliphatic amines readily participate in such reactions, less nucleophilic aromatic amines may require alternative synthetic pathways. rsc.org
Interactive Table: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Reference |
| Amines | N-substituted-5-amino-4-methyl-4H-1,2,4-triazol-3-amine | rsc.org |
| Thiols | 5-(Alkylthio)-4-methyl-4H-1,2,4-triazol-3-amine | zsmu.edu.ua |
Once the bromine has been substituted with a thiol group to form a 1,2,4-triazole-3-thiol, the sulfur atom itself can be alkylated. uzhnu.edu.ua This S-alkylation is a common method for introducing a variety of alkyl groups onto the triazole scaffold. uzhnu.edu.uanih.gov The reaction typically proceeds by treating the triazole-thiol with an alkyl halide in the presence of a base. uzhnu.edu.ua The regioselectivity of alkylation can be influenced by the reaction conditions, with S-alkylation generally being the favored outcome when the sulfur is unprotected. uzhnu.edu.ua However, N-alkylation can also occur, sometimes leading to a mixture of products. uzhnu.edu.ua
These S-alkylated derivatives of 1,2,4-triazoles have been investigated for various biological activities. uzhnu.edu.ua The introduction of different alkyl chains allows for the fine-tuning of the molecule's properties.
Interactive Table: Alkylation of Thiolated Triazoles
| Alkylating Agent | Product | Reference |
| Alkyl Halides | S-alkylated 1,2,4-triazoles | uzhnu.edu.ua |
| Dihaloalkanes | S-substituted 1,2,4-triazoles | zsmu.edu.ua |
| Benzyl Chlorides | S-alkylated products | nih.gov |
| Propargyl Bromide | 3-substituted-5-(prop-2-yn-1-ylthio)-4,5-dihydro-1H-1,2,4-triazoles | nih.gov |
Reactions Involving the Amine Functionality of the Triazole Ring
The 3-amino group of the 1,2,4-triazole ring is a key functional handle for further derivatization. nih.gov This amino group can participate in a variety of reactions, allowing for the introduction of diverse substituents. For example, 3-amino-1,2,4-triazoles can react with aldehydes and ketones to form Schiff bases. nih.gov These Schiff bases are versatile intermediates that can be used to synthesize a wide range of other heterocyclic compounds.
Furthermore, the amino group can undergo acylation, sulfonylation, and other reactions typical of primary amines. The reactivity of the amino group can be influenced by the other substituents on the triazole ring. 3-Amino-1,2,4-triazole itself is a polyfunctional nucleophile, and reactions can occur at the exocyclic amino group as well as the ring nitrogen atoms. researchgate.net The specific site of reaction often depends on the electrophile and the reaction conditions. researchgate.net For instance, amidoalkylation of 3-amino-1,2,4-triazole has been shown to occur selectively at the endocyclic N-1 position under certain conditions. researchgate.net
The development of efficient methods for the preparation of substituted 3-amino-1,2,4-triazoles is an active area of research due to the importance of this scaffold in medicinal and agrochemical applications. nih.gov
Formation of Fused Heterocyclic Systems from 1,2,4-Triazole Precursors
1,2,4-Triazole derivatives are valuable precursors for the synthesis of fused heterocyclic systems. ebrary.netacs.org These fused systems often exhibit interesting biological activities. The formation of these bicyclic and polycyclic structures typically involves intramolecular cyclization reactions where the triazole ring is one of the components.
A prominent example of a fused heterocyclic system derived from 1,2,4-triazoles is the thiazolo[2,3-c] researchgate.netuzh.chekb.egtriazole scaffold. nih.gov These compounds can be synthesized through the reaction of 3-mercapto-1,2,4-triazoles with α-haloketones or other bifunctional electrophiles. researchgate.net The reaction proceeds via an initial S-alkylation of the thiol group, followed by an intramolecular cyclization to form the fused thiazole (B1198619) ring. researchgate.net
The synthesis of thiazolo[3,2-b] researchgate.netuzh.chekb.egtriazoles has also been extensively studied. researchgate.net This isomeric system is formed through similar cyclization strategies. The regioselectivity of the cyclization, leading to either the thiazolo[2,3-c] or thiazolo[3,2-b] isomer, can be controlled by the reaction conditions and the nature of the starting materials. researchgate.net The structure of the final product is often confirmed using spectroscopic techniques such as 2D-NMR and X-ray crystallography. researchgate.net
The bromocyclization of 5-amino-4-alkenyl-1,2,4-triazole-3-thiones with elemental bromine has been shown to selectively produce 6-(bromomethyl)-6-R-5,6-dihydro uzhnu.edu.uaresearchgate.netthiazolo[2,3-c] researchgate.netuzh.chekb.egtriazol-3-amine hydrobromide salts. biointerfaceresearch.com This reaction proceeds through the formation of an intermediate bromonium cation, and the regioselectivity is explained by theoretical calculations. biointerfaceresearch.com
Carbon-Carbon Coupling Reactions at Brominated Sites (e.g., Cross-Coupling Reactions)
The bromine atom at the 5-position of the triazole ring provides a handle for carbon-carbon bond formation through various cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for creating new C-C bonds and are widely used in the synthesis of complex organic molecules. masterorganicchemistry.com
In a Suzuki reaction, an organoboron compound, such as a boronic acid, is coupled with a halide in the presence of a palladium catalyst and a base. masterorganicchemistry.comnih.gov This reaction could be applied to 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine to introduce aryl or vinyl substituents at the 5-position. The efficiency of such a reaction would depend on the optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent. uzh.chnih.gov
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.comyoutube.com This would allow for the introduction of alkenyl groups at the 5-position of the triazole ring.
While specific examples for this compound are not detailed in the provided search results, the general applicability of these cross-coupling reactions to bromo-substituted nitrogen heterocycles is well-established. researchgate.net For instance, an efficient palladium-catalyzed cross-coupling method has been described for 5-bromo-1,2,3-triazine, allowing for the preparation of a range of (hetero)aryl-1,2,3-triazines. uzh.chnih.gov This suggests that similar methodologies could be successfully applied to the target compound.
Interactive Table: Cross-Coupling Reactions
| Reaction | Coupling Partner | Product Type | Reference |
| Suzuki Reaction | Organoboron compound | 5-Aryl/vinyl-4-methyl-4H-1,2,4-triazol-3-amine | masterorganicchemistry.comnih.gov |
| Heck Reaction | Alkene | 5-Alkenyl-4-methyl-4H-1,2,4-triazol-3-amine | masterorganicchemistry.comyoutube.com |
Advanced Research Applications in Material Sciences and Chemical Synthesis
Design and Development of Novel Materials featuring 1,2,4-Triazole (B32235) Scaffolds
The 1,2,4-triazole ring is a privileged scaffold in materials science due to its thermal stability, high nitrogen content, and ability to participate in hydrogen bonding and metal coordination. These properties are exploited in the design of materials with tailored electronic, optical, and magnetic characteristics. Derivatives of 4H-1,2,4-triazole, in particular, have demonstrated significant potential in fields like optoelectronics. mdpi.com
Materials with significant nonlinear optical (NLO) properties are crucial for applications in optical data storage, signal processing, and telecommunications. The 1,2,4-triazole core is an attractive component in the design of NLO chromophores. Research has shown that novel derivatives based on a 4-methyl-4H-1,2,4-triazole structure exhibit promising NLO characteristics. researchgate.netdntb.gov.uanih.gov
A comprehensive investigation using density functional theory (DFT) on derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide revealed their potential for NLO applications. researchgate.netnih.gov The study highlighted that specific substitutions on the core structure could significantly enhance both linear polarizability and hyperpolarizability. For instance, one derivative, designated as compound 7c in the study, showed a notably low band gap (4.618 eV), which is often correlated with enhanced NLO activity. researchgate.netdntb.gov.uanih.gov These findings underscore the importance of the 1,2,4-triazole scaffold in creating materials with substantial NLO responses suitable for optoelectronic devices. researchgate.netnih.gov
| Property | Value | Significance |
|---|---|---|
| Energy Band Gap (HOMO-LUMO) | 4.618 eV | Indicates higher reactivity and potential for charge transfer, beneficial for NLO response. |
| Linear Polarizability (α) | 4.195 x 10-23 esu | Measures the linear response of the molecule to an electric field. |
| First Hyperpolarizability (β) | 6.317 x 10-30 esu | Quantifies the second-order NLO response, crucial for applications like second-harmonic generation. |
| Second Hyperpolarizability (γ) | 4.314 x 10-35 esu | Quantifies the third-order NLO response, relevant for applications like optical switching. |
The 1,2,4-triazole ring system is an excellent ligand in coordination chemistry due to the presence of multiple nitrogen donor atoms. These derivatives can form stable coordination structures with various transition metals, leading to materials with interesting magnetic and electronic properties. mdpi.com The N1 and N2 atoms of the triazole ring can act as a bridge between two metal centers, facilitating the formation of discrete polynuclear complexes as well as one-, two-, or three-dimensional coordination polymers. mdpi.com
The chemical nature of the substituents on the triazole ring plays a crucial role in determining the final structure and magnetic properties of the resulting metal complexes. mdpi.com For example, 4-functionalized 1,2,4-triazoles have been extensively studied for developing magnetic materials. The N1-N2 bridge provides a short and conjugated pathway that can mediate effective superexchange interactions between paramagnetic metal centers. mdpi.com Furthermore, the nitrogen atoms of the triazole ring can generate a suitable ligand field to induce spin transition phenomena in ferrous (Fe(II)) complexes, which is a key property for developing molecular-based data storage applications. mdpi.com The amino group in compounds like 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine provides an additional coordination site, enhancing its versatility as a ligand for creating complex metal-organic frameworks.
This compound as a Versatile Synthetic Building Block
The title compound is a valuable intermediate in organic synthesis, possessing multiple reactive sites that can be selectively functionalized. The bromine atom, the amino group, and the triazole ring itself offer distinct opportunities for molecular elaboration.
This compound is a key building block for constructing more complex molecular architectures. The bromine atom attached to the triazole ring is particularly significant, as the carbon-bromine bond serves as a versatile synthetic handle for a variety of cross-coupling reactions. Drawing parallels from other bromo-substituted heterocycles used in synthesis, this C-Br bond can be readily activated for metal-catalyzed reactions. nbinno.com These transformations are fundamental in modern organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds.
Potential synthetic applications include:
Suzuki-Miyaura Coupling: Reaction with organoboron compounds to introduce aryl or vinyl substituents onto the triazole core. nbinno.com
Sonogashira Coupling: Formation of a C-C bond with terminal alkynes, a common method for extending conjugation in molecules designed for materials science. nbinno.com
Buchwald-Hartwig Amination: Coupling with amines to form new C-N bonds, a crucial step in the synthesis of many pharmaceutically active compounds. nbinno.com
In addition to the bromo group, the exocyclic amino group can undergo a range of chemical transformations, such as condensation with aldehydes or ketones to form Schiff bases, or acylation to introduce amide functionalities. nih.govresearchgate.net This dual reactivity makes the compound a powerful precursor for generating diverse libraries of complex molecules for applications in medicinal chemistry and materials science. nih.govmdpi.com
The structural features of this compound make it an ideal starting point for designing sophisticated ligand architectures for catalysis. A successful ligand often requires multiple coordination sites to bind a metal center effectively and a robust scaffold that can be tuned electronically and sterically.
This compound provides both. The triazole nitrogens and the 3-amino group can act in concert to chelate a metal ion. The true synthetic versatility comes from the 5-bromo position, which can be used to introduce additional donor groups. For instance, a Suzuki or Sonogashira coupling reaction could be employed to attach another heterocyclic moiety (like a pyridine (B92270) or imidazole) or a phosphine (B1218219) group, thereby creating a multidentate ligand.
This strategy allows for the rational design of ligands with specific "pockets" around a coordinated metal, influencing the selectivity and activity of the resulting catalyst. The use of related triazole-based N-heterocyclic carbene (NHC) ligands with transition metals has already demonstrated significant potential in catalysis. nih.gov By leveraging the reactivity of the bromo-substituent, this compound can serve as a precursor to novel, custom-designed ligand systems for a wide range of catalytic transformations.
Future Perspectives and Emerging Research Directions
Exploration of Novel and Sustainable Synthetic Pathways (e.g., Green Chemistry Principles)
The development of environmentally friendly and efficient methods for synthesizing 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine is a key area of future research. Traditional synthetic routes often involve hazardous reagents and generate significant waste. rsc.org The principles of green chemistry are increasingly being applied to the synthesis of triazoles to mitigate these issues. researchgate.net
Future research in this area is anticipated to include:
Microwave-Assisted Synthesis: This technique has been shown to be an efficient method for the synthesis of various triazole derivatives, often leading to shorter reaction times and higher yields. bohrium.com
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of click chemistry, offering a highly efficient and regioselective route to 1,2,3-triazoles. nih.gov Exploring similar efficient reactions for 1,2,4-triazoles is a promising avenue.
Multicomponent Reactions: One-pot multicomponent reactions offer a streamlined approach to complex molecules, reducing the number of synthetic steps and purification procedures, thereby aligning with green chemistry principles. mdpi.com
Use of Greener Solvents: Investigating the use of water or other environmentally benign solvents in the synthesis of brominated triazoles can significantly reduce the environmental footprint. unive.it
Advanced Spectroscopic and Structural Characterization Techniques for Dynamic Processes
A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its mechanism of action and for designing more potent analogs. While routine spectroscopic methods like NMR, IR, and mass spectrometry are essential for basic characterization, advanced techniques can provide deeper insights. researchgate.net
Future studies will likely involve:
X-ray Crystallography: To determine the precise solid-state conformation and intermolecular interactions.
Advanced NMR Techniques: Such as 2D-NMR (COSY, HMBC, HSQC) to unambiguously assign all proton and carbon signals and to study conformational dynamics in solution.
Computational Spectroscopy: The use of theoretical calculations to predict and interpret experimental spectra can provide a more detailed understanding of the molecule's electronic structure and vibrational modes. doi.org
Multiscale Computational Modeling for Predicting Complex Chemical Behavior and Properties
Computational modeling has become an indispensable tool in modern chemistry for predicting molecular properties and guiding experimental design. acs.org For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential biological activity. researchgate.netresearchgate.net
Future computational research directions include:
Density Functional Theory (DFT) Calculations: To investigate the molecule's geometry, electronic properties (such as HOMO-LUMO energies), and reactivity indices. researchgate.net
Molecular Docking: To predict the binding modes of the compound with biological targets, such as enzymes or receptors, which can help in understanding its mechanism of action and in designing more potent inhibitors. mdpi.com
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule and its interactions with its environment, such as a protein binding pocket or a solvent. mdpi.com
Physiologically-Based Pharmacokinetic (PBPK) Modeling: To simulate and predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in biological systems. nih.gov
Development of Robust Structure-Property Relationship Models for Brominated Triazoles
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable tools for understanding how the chemical structure of a molecule influences its biological activity or physical properties. doi.orgnih.gov Developing such models for brominated triazoles can accelerate the discovery of new compounds with desired characteristics. nih.gov
Key aspects of future research in this area will be:
Descriptor Calculation: Utilizing a wide range of molecular descriptors (e.g., topological, geometrical, electronic) to capture the essential structural features of the molecules.
Statistical Modeling: Employing various statistical methods, such as multiple linear regression (MLR) and machine learning algorithms, to build predictive models. mdpi.com
Model Validation: Rigorously validating the developed models to ensure their predictive power and reliability.
Unexplored Derivatization Strategies and Novel Fused Ring System Construction
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. evitachem.comresearchgate.net Furthermore, the triazole ring can serve as a building block for the construction of novel fused heterocyclic systems. nih.govebrary.netnih.gov
Future synthetic efforts could focus on:
Substitution at the Amino Group: The primary amino group can be readily derivatized to form amides, sulfonamides, or Schiff bases, which can significantly alter the compound's biological activity.
Cross-Coupling Reactions: The bromo substituent provides a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
Annulation Reactions: The triazole ring can be annulated with other rings to create novel fused heterocyclic systems, such as triazolopyrimidines or triazolothiadiazoles, which may exhibit unique pharmacological properties. nih.gov
Interactive Data Table: Future Research Focus Areas
| Research Area | Key Techniques and Approaches | Potential Outcomes |
| Sustainable Synthesis | Microwave-assisted synthesis, Click chemistry, Multicomponent reactions, Green solvents | More efficient, cost-effective, and environmentally friendly production methods. |
| Advanced Characterization | X-ray crystallography, 2D-NMR spectroscopy, Computational spectroscopy | Detailed understanding of molecular structure, conformation, and dynamics. |
| Computational Modeling | DFT, Molecular docking, MD simulations, PBPK modeling | Prediction of properties, elucidation of mechanisms, rational design of new compounds. |
| Structure-Property Models | QSAR/QSPR, Molecular descriptors, Machine learning | Accelerated discovery of compounds with optimized properties. |
| Derivatization & Fused Systems | N-functionalization, Cross-coupling reactions, Annulation reactions | Novel compounds with potentially enhanced biological activity and unique properties. |
Q & A
Q. Table: Example Derivatives and Applications
| Derivative | Functional Group | Potential Application |
|---|---|---|
| 5-Amino-4-methyl | -NH₂ | Anticancer lead |
| 5-Thiomethyl-4-methyl | -SCH₃ | Enzyme inhibitor |
Advanced Question: How can thermal stability and decomposition pathways of this compound be evaluated for material science applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure weight loss under nitrogen (heating rate: 10°C/min). Triazole derivatives typically decompose above 200°C .
- DSC: Identify phase transitions (e.g., melting points ~150–160°C) and exothermic decomposition events .
- Pyrolysis-GC/MS: Analyze gaseous decomposition products (e.g., HBr, methylamine) to infer degradation mechanisms .
Key Finding: Bromine substituents reduce thermal stability compared to non-halogenated analogs due to weaker C–Br bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
